molecular formula C12H16O2 B182757 1-(4-Isopropoxyphenyl)propan-1-one CAS No. 35081-48-2

1-(4-Isopropoxyphenyl)propan-1-one

Cat. No.: B182757
CAS No.: 35081-48-2
M. Wt: 192.25 g/mol
InChI Key: UQVJVUWEYMWXOL-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)propan-1-one, also known by its IUPAC name 1-(4-isopropoxyphenyl)-1-propanone, is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of 1-(4-Isopropoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-isopropoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Isopropoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Isopropoxyphenyl)propan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)propan-1-one depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

1-(4-Isopropoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-(4-Ethoxyphenyl)propan-1-one: Contains an ethoxy group instead of an isopropoxy group.

    1-(4-Butoxyphenyl)propan-1-one: Features a butoxy group in place of the isopropoxy group.

The uniqueness of this compound lies in its specific functional group, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVJVUWEYMWXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364141
Record name 1-(4-isopropoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35081-48-2
Record name 1-[4-(1-Methylethoxy)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35081-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-isopropoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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